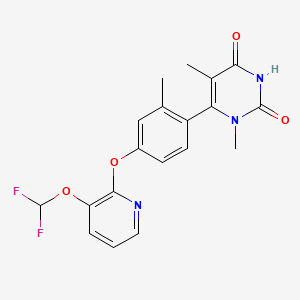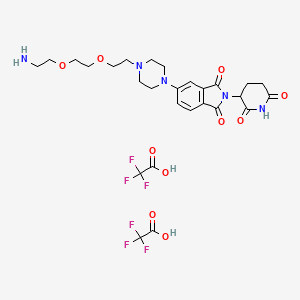
Thalidomide-Piperazine-PEG2-NH2 (diTFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-Piperazine-PEG2-NH2 (diTFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The diTFA form of this compound typically exhibits enhanced water solubility and stability compared to its free form .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-Piperazine-PEG2-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a piperazine linker and a PEG2 (polyethylene glycol) spacer . The reaction conditions typically involve the use of DMSO (dimethyl sulfoxide) as a solvent, with ultrasonic assistance to enhance solubility . The compound is then purified and converted to its diTFA salt form to improve its water solubility and stability .
Industrial Production Methods: Industrial production of Thalidomide-Piperazine-PEG2-NH2 (diTFA) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at 4°C in sealed containers to prevent moisture absorption and degradation .
化学反应分析
Types of Reactions: Thalidomide-Piperazine-PEG2-NH2 (diTFA) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving Thalidomide-Piperazine-PEG2-NH2 (diTFA) include DMSO, PEG300, Tween-80, and saline . The reactions are typically carried out at room temperature, with ultrasonic assistance to enhance solubility .
Major Products Formed: The major products formed from the reactions involving Thalidomide-Piperazine-PEG2-NH2 (diTFA) depend on the specific reaction conditions and reagents used. the primary goal is often to achieve selective degradation of target proteins through the ubiquitin-proteasome system .
科学研究应用
Thalidomide-Piperazine-PEG2-NH2 (diTFA) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool for studying protein degradation pathways and developing new PROTACs . In biology, it helps in understanding the role of specific proteins in cellular processes . In medicine, it has potential therapeutic applications in targeting and degrading disease-causing proteins . In industry, it is used in the development of new drugs and therapeutic agents .
作用机制
The mechanism of action of Thalidomide-Piperazine-PEG2-NH2 (diTFA) involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The Thalidomide-based cereblon ligand binds to the cereblon protein, while the piperazine linker and PEG2 spacer facilitate the interaction with the target protein . This selective degradation of target proteins can modulate various cellular pathways and processes .
相似化合物的比较
Thalidomide-Piperazine-PEG2-NH2 (diTFA) is unique in its design as a PROTAC compound, incorporating a Thalidomide-based cereblon ligand and a piperazine linker . Similar compounds include other PROTACs that use different ligands and linkers to achieve selective protein degradation . Some examples of similar compounds are:
- Thalidomide-Piperazine-PEG2-NH2 (free form)
- Thalidomide-Piperazine-PEG2-NH2 diTFA with different linkers
- Other PROTACs using von Hippel-Lindau (VHL) or MDM2 ligands
These compounds share similar mechanisms of action but differ in their specific ligands, linkers, and target proteins, highlighting the versatility and potential of PROTAC technology in drug development and therapeutic applications .
属性
IUPAC Name |
5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6.2C2HF3O2/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30;2*3-2(4,5)1(6)7/h1-2,15,19H,3-14,24H2,(H,25,29,30);2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSRBWIJOVXEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F6N5O10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
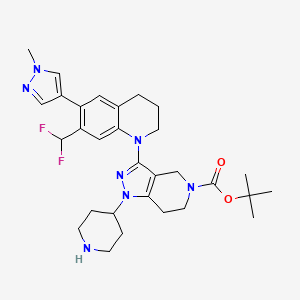
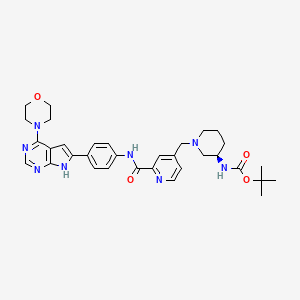

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8201766.png)
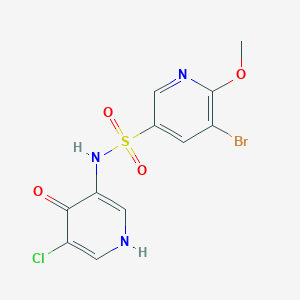
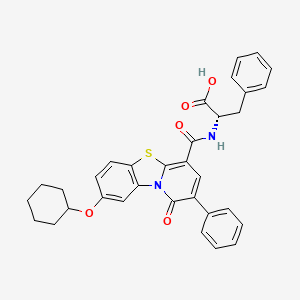
![(2S)-2-(4-chloro-6-oxopyridazin-1-yl)-N-[4-methyl-3-(2-pyridin-2-ylethylsulfamoyl)phenyl]propanamide](/img/structure/B8201785.png)
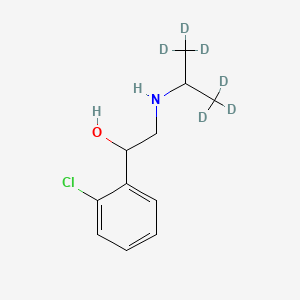
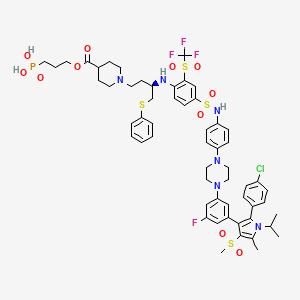

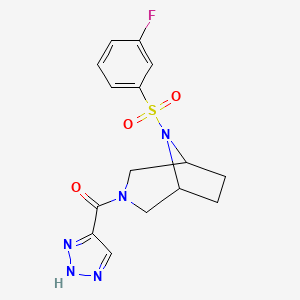
![N-[[4-amino-7-(1H-pyrazol-5-yl)-3H-imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylacetamide](/img/structure/B8201818.png)

